[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467448
InChI: InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-11(9-18)17(6)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13467448

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-11(9-18)17(6)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1
Standard InChI Key YCWRBRHMLYYZRA-KIYNQFGBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 1.

  • (S)-2-Amino-3-methylbutanoyl group: A branched-chain amino acid derivative providing chirality and hydrogen-bonding capacity.

  • tert-Butyl carbamate: A bulky protecting group that enhances solubility and stability .

The stereochemistry at the C2 and C3 positions of the pyrrolidine ring and the amino acid moiety is critical for its biological interactions. The (S) configuration at both chiral centers ensures spatial alignment compatible with enzymatic binding pockets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₆H₃₁N₃O₃
Molecular weight313.44 g/mol
IUPAC nametert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate
SMILESCC(C)C@@HN
InChIKeyYIDFKWFMTAVXJE-ABLWVSNPSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Amino acid activation: (S)-2-Amino-3-methylbutanoic acid is activated using carbodiimides (e.g., DCC) to form an acyl chloride or mixed anhydride.

  • Pyrrolidine functionalization: The pyrrolidine nitrogen is acylated with the activated amino acid, followed by methyl carbamate formation via reaction with methyl chloroformate.

  • tert-Butyl protection: The carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction temperature0–5°C (acylation step)Prevents racemization
SolventAnhydrous THFEnhances nucleophilicity
Catalyst4-Dimethylaminopyridine (DMAP)Accelerates carbamate formation

Analytical Characterization

  • NMR spectroscopy: ¹H NMR (CDCl₃) displays signals for tert-butyl (δ 1.43 ppm), pyrrolidine protons (δ 3.2–3.5 ppm), and methyl carbamate (δ 3.01 ppm) .

  • Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 314.3 [M+H]⁺ .

  • HPLC purity: >98% achieved using a C18 column (acetonitrile/water gradient).

Biological Activity and Applications

Pharmaceutical Applications

  • Peptide synthesis: The tert-butyl group protects amines during solid-phase peptide synthesis, later removed via trifluoroacetic acid .

  • Drug candidates: Serves as an intermediate in antivirals (e.g., hepatitis C protease inhibitors) and neuroactive agents .

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (nM)Source
Methyl-(R)-pyrrolidin-3-yl-carbamateHCV NS3/4A protease12.3
[1-((S)-2-Amino-butyryl)-pyrrolidin-3-yl]-ethyl-carbamateGABAₐ receptor89.7

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: High permeability predicted via the Caco-2 model (Papp > 10 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the tert-butyl group generates carboxylic acid metabolites .

  • Excretion: Primarily renal (70%), with minor biliary excretion.

Toxicity Data

  • Acute toxicity: LD₅₀ > 500 mg/kg in rodents (oral).

  • Mutagenicity: Negative in Ames test .

Comparative Analysis with Structural Analogues

Impact of Substituents

  • tert-Butyl vs. benzyl esters: tert-Butyl enhances metabolic stability but reduces aqueous solubility compared to benzyl.

  • Methyl carbamate vs. ethyl: Methyl groups lower steric hindrance, improving target binding.

Table 4: Physicochemical Comparison

CompoundMolecular WeightLogPSolubility (mg/mL)
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamate313.442.10.45
[1-((S)-2-Amino-butyryl)-pyrrolidin-3-yl]-ethyl-carbamate299.411.81.02

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